(6-Fluoroquinolin-3-yl)boronic acid

Descripción general

Descripción

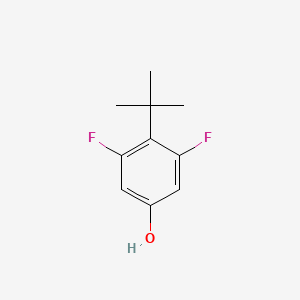

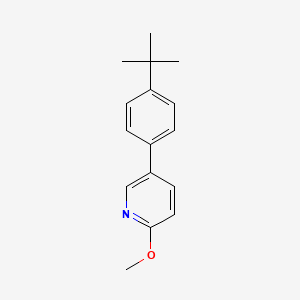

“(6-Fluoroquinolin-3-yl)boronic acid” is a boronic acid derivative with a fluoroquinoline scaffold . It has a molecular weight of 190.97 . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .

Synthesis Analysis

Boronic acids, including “(6-Fluoroquinolin-3-yl)boronic acid”, can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .Molecular Structure Analysis

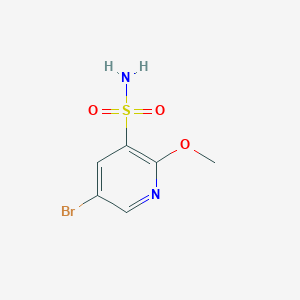

The InChI code for “(6-Fluoroquinolin-3-yl)boronic acid” is 1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H . This indicates that the compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Boronic acids, including “(6-Fluoroquinolin-3-yl)boronic acid”, are versatile reagents that can participate in various coupling reactions to form carbon-carbon bonds . One of the most widely applied reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . In this reaction, a boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

“(6-Fluoroquinolin-3-yl)boronic acid” is a solid compound . to 95% . The compound is typically stored in an inert atmosphere and at temperatures below -20°C .Aplicaciones Científicas De Investigación

Chemical Transformations and Medicinal Chemistry

- (6-Fluoroquinolin-3-yl)boronic acid has been used in iridium-catalyzed C–H borylation of fluoroquinolines, leading to the formation of quinoline boronic ester. This ester undergoes various transformations significant in medicinal chemistry, including the development of fluoroquinolones, a core structure in many antibiotics (Hickey et al., 2022).

Electronic Properties and Drug Development

- Research has focused on the structural and electronic properties of boron complexes, including those with fluorine atoms like (6-Fluoroquinolin-3-yl)boronic acid. These properties are essential in developing anticancer drugs, with computational research aiding in the optimization of these compounds (Sayın & Karakaş, 2018).

Sensory Applications

- The compound has been involved in creating water-soluble styrylquinolinium boronic acids, acting as chemosensors for hypochlorite ions. Its unique oxidation process, involving a C–B bond, has significant implications for detecting specific ions and reactive oxygen species (Wang et al., 2013).

Fluorescence and Sensor Design

- Isoquinolinylboronic acids, related to (6-Fluoroquinolin-3-yl)boronic acid, have shown high affinities for diol-containing compounds at physiological pH. This property is leveraged in sensor design, especially for detecting glucose and other carbohydrates, with significant fluorescence changes observed upon binding (Cheng et al., 2010).

Luminescent Device Applications

- Studies have also explored the use of derivatives of (6-Fluoroquinolin-3-yl)boronic acid in developing luminescent devices. For example, luminescent boronic 8-oxoquinoline complexes exhibit significant emission quantum yields, indicating potential in OLED technology (Jarzembska et al., 2017).

Biochemical Sensing

- Boronic acids, including variants of (6-Fluoroquinolin-3-yl)boronic acid, are integral in biochemical sensing due to their ability to bind with diols. This property is crucial in designing fluorescent chemosensors for various biological substances, such as carbohydrates, dopamine, and ions (Huang et al., 2012).

Positron Emission Tomography (PET) Imaging

- In neurology, a derivative of this compound, [18 F]MK-6240, has been synthesized for PET imaging of neurofibrillary tangles, offering insights into neurological disorders like Alzheimer's (Hopewell et al., 2019).

Safety and Hazards

“(6-Fluoroquinolin-3-yl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Mode of Action

The mode of action of (6-Fluoroquinolin-3-yl)boronic acid is likely related to its ability to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid moiety is transferred from boron to palladium, a process known as transmetalation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

. This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Fluoroquinolin-3-yl)boronic acid. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . .

Propiedades

IUPAC Name |

(6-fluoroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBAALVGNOQWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)F)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoroquinolin-3-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)